2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile
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Overview
Description
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C11H9NO2. It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 2-Formyl-3-(2-methoxyphenyl)prop-2-enoic acid
Reduction: 2-Formyl-3-(2-methoxyphenyl)prop-2-enamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde and nitrile groups can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-3-methoxyprop-2-enenitrile
- 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
2-Formyl-3-(2-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both an aldehyde and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its methoxy substituent also provides additional reactivity and potential for derivatization .
Properties
CAS No. |
65430-24-2 |
---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-formyl-3-(2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9NO2/c1-14-11-5-3-2-4-10(11)6-9(7-12)8-13/h2-6,8H,1H3 |
InChI Key |
JSIHRABEQLYRRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C(C=O)C#N |
Origin of Product |
United States |
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